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Compound of Interest

Compound Name: C25H30FN3O4

Cat. No.: B12623442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular target profile of C25H30FN3O4, a

compound also known as SAR405838. While direct, extensive kinase cross-reactivity data for

SAR405838 is not widely available in the public domain, existing research highlights its potent

and selective nature as an inhibitor of the MDM2-p53 protein-protein interaction. This guide will

focus on its primary mechanism of action, compare its performance with alternative MDM2

inhibitors, and provide relevant experimental protocols and pathway diagrams.

Executive Summary
C25H30FN3O4 (SAR405838) is a highly optimized spiro-oxindole derivative designed as a

potent and selective inhibitor of the MDM2-p53 interaction.[1] Its primary mechanism of action

involves disrupting the binding of MDM2 to the p53 tumor suppressor protein, leading to the

activation of the p53 pathway and subsequent cell cycle arrest and/or apoptosis in cancer cells

with wild-type p53.[2] Available literature suggests that SAR405838 exhibits high selectivity,

with minimal off-target activity against a broad panel of over 200 receptors and enzymes,

including kinases.[3]
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SAR405838 has been benchmarked against other well-known MDM2 inhibitors, such as Nutlin-

3a and MI-219. The data consistently demonstrates the superior potency of SAR405838 in both

biochemical and cellular assays.

Table 1: Comparative Potency of MDM2 Inhibitors

Compound Target Ki (nM)
Cellular IC50
(µM) in SJSA-1
cells

Reference

SAR405838 MDM2 0.88 Not specified [3]

MI-219 MDM2
>10x

SAR405838
Not specified [3]

Nutlin-3a MDM2
>50x

SAR405838
Not specified [3]

Table 2: Comparative Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | SAR405838 IC50 (µM) | MI-219 IC50 (µM) | Nutlin-3a IC50 (µM) |

Reference | |---|---|---|---|---| | Lipo246 | Dedifferentiated Liposarcoma | 0.31 | 2.34 | 2.90 |[2] |

Kinase Cross-Reactivity Profile
A broad screening of SAR405838 against a panel of over 200 receptors and enzymes indicated

that the compound has, at best, micromolar activity against only a few of these off-targets, with

the specific data not being publicly shown.[3] This suggests a very low potential for direct,

potent inhibition of kinases. The spiro-oxindole scaffold, however, has been explored in the

context of kinase inhibition, with some derivatives showing activity against kinases like Plk4,

CDK2, and EGFR.[4][5] It is important to note that these are different compounds from

SAR405838 and that the high selectivity of SAR405838 for MDM2 is a key distinguishing

feature.

Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by SAR405838 is the p53 tumor suppressor pathway.

Upon inhibition of the MDM2-p53 interaction, p53 is stabilized and activated, leading to the
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transcription of target genes that control cell cycle arrest and apoptosis.

Caption: The p53 signaling pathway and the inhibitory action of C25H30FN3O4 (SAR405838).

The general workflow for evaluating the cross-reactivity and mechanism of action of a

compound like SAR405838 involves a series of biochemical and cell-based assays.

Caption: A generalized experimental workflow for profiling a targeted inhibitor.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's

activity and selectivity.

MDM2-p53 Interaction Assay (Competitive Binding
Assay)
This assay is designed to measure the ability of a test compound to disrupt the interaction

between MDM2 and a p53-derived peptide.

Reagents and Materials:

Recombinant human MDM2 protein.

A fluorescently labeled p53-derived peptide.

Test compound (SAR405838) and control inhibitors (Nutlin-3a, MI-219).

Assay buffer (e.g., PBS with 0.01% Tween-20).

384-well microplates.

A microplate reader capable of measuring fluorescence polarization.

Procedure:

Prepare serial dilutions of the test and control compounds in the assay buffer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b12623442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12623442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the microplate, add the MDM2 protein and the fluorescently labeled p53 peptide.

Add the diluted compounds to the wells.

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the

binding to reach equilibrium.

Measure the fluorescence polarization of each well using the microplate reader.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 or Ki value.[3]

Cellular p53 Activation Assay (Western Blot)
This assay is used to confirm that the compound can stabilize and activate p53 in a cellular

context.

Reagents and Materials:

Cancer cell lines with wild-type p53 (e.g., SJSA-1, Lipo246) and p53-mutant/null cell lines

for control.

Cell culture medium and supplements.

Test compound (SAR405838).

Lysis buffer.

Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin).

Secondary antibodies conjugated to HRP.

Chemiluminescent substrate.

SDS-PAGE gels and blotting equipment.

Procedure:

Seed the cells in culture plates and allow them to adhere overnight.
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Treat the cells with increasing concentrations of the test compound for a specified duration

(e.g., 24 hours).

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibodies overnight.

Wash the membrane and incubate with the secondary antibodies.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Analyze the changes in the protein levels of p53, MDM2, and p21 relative to the loading

control.[2]

Conclusion
C25H30FN3O4 (SAR405838) is a highly potent and selective inhibitor of the MDM2-p53

interaction. While comprehensive kinase cross-reactivity data is not publicly detailed, the

available information points towards a very specific mode of action with minimal off-target

effects on kinases. Its superior potency compared to earlier generation MDM2 inhibitors like

Nutlin-3a and MI-219 makes it a valuable tool for studying the p53 pathway and a promising

candidate for cancer therapy in tumors retaining wild-type p53. Further research and public

disclosure of broad-panel screening data would be beneficial for a more complete

understanding of its selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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